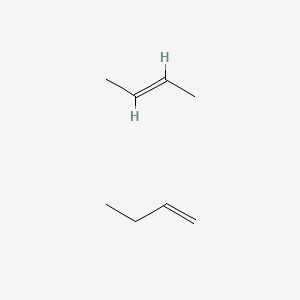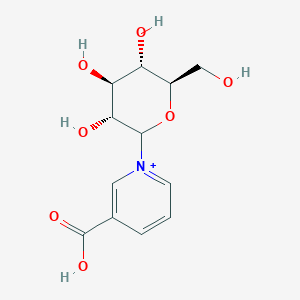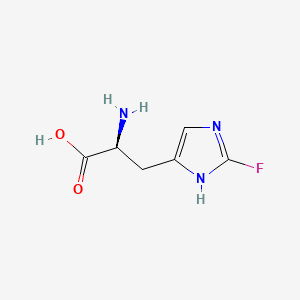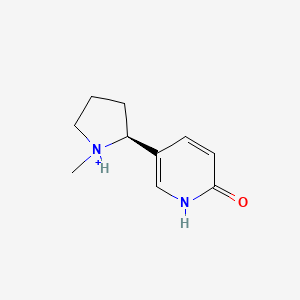
Polybutenes
説明
Polybutenes are viscous non-drying liquid butylene polymers . They are thermoplastic polyolefins with mechanical properties that are between those of polyethylene (PE) and polypropylene (PP) . They are clear, water-white, aliphatic polymers characterized by their viscosity and molecular weight .
Synthesis Analysis
This compound are synthesized from a mixture of 1-butene, 2-butene, and isobutylene . The transformation of Polybutadienes to Polyolefins involves the catalytic hydrogenation of commercially available poly-butadiene rubbers . The type of metal, its loading, and the presence of phosphine ligands affect the efficiency of the hydrogenation process .
Molecular Structure Analysis
Polybutene is an organic polymer made from a mixture of 1-butene, 2-butene, and isobutylene . The β-proton abstraction from the growing tertiary carbocation normally leads to exo - or endo -olefinic end-groups .
Chemical Reactions Analysis
This compound undergo combustion, pyrolysis, and autoxidation . They are resistant to chemical reaction due to their low polarity, low degree of unsaturation, and their closely packed, branched-chain molecular structure .
Physical And Chemical Properties Analysis
This compound are light colored, nondrying, sticky, viscous liquids . They are stable when exposed to light, insoluble in water, and soluble in hydrocarbon and chlorinated hydrocarbon solvents . An important physical property is that higher molecular weight grades thermally degrade to lower-molecular weight this compound .
科学的研究の応用
Centrifugal Microfluidics
Polybutene is used in centrifugal microfluidic systems, particularly for Lab-on-Disc (LOD) platforms. Its application includes tuning hydrophobic siphons and defining liquid volumes. Polybutene generates negative pressure for liquid transfer, aids in sealing fluidic chambers to enhance heating efficiency, and is used as a stationary liquid phase in droplet production on spinning discs (Soroori et al., 2016).
Polymer Transition Research
Research on polybutene-1 (PB-1) investigates the transition from form II to form I. This transition is crucial for applications that require specific crystalline structures. Factors like molecular weight and crystallization temperature play a significant role in this transition (Qiao et al., 2018).
Rheological Properties
The rheological properties of polybutene-1 with different molecular weights are studied using rubber-processing analyzers. This research is vital for understanding how molecular structure affects the material's behavior under various conditions, impacting its processing and application (Shao et al., 2016).
Packaging Applications
Polybutene-1 is dispersed in polyethylene to create 'easy peel' properties in packaging materials. Identifying PB-1 in these layers is significant for quality control and improving packaging performance (Sängerlaub et al., 2018).
Laser Sintering in Manufacturing
Polybutene-1's thermal treatments influence its suitability for laser sintering, a manufacturing technique. Adjusting the crystal structure of polybutene-1 enhances its processability for applications in 3D printing and other advanced manufacturing processes (Eynde et al., 2018).
Polymer Blends and Crystallization
Polybutene-1's behavior in blends, like with polypropylene, is studied to understand its cold crystallization and polymorphic behavior. This knowledge is crucial for developing new materials with tailored properties for specific applications (Zhong et al., 2019).
Functionalized Polybutene-1
The synthesis of functionalized polybutene-1 copolymers, such as those with hydroxyl groups or ionic functional groups, is researched to understand their phase transition behaviors and potential applications in novel materials (Li et al., 2021).
Defoaming Agents
Polybutene is used in organic defoamers, often combined with hydrophobic materials, for applications where foam control is necessary (Wiebe, 2019).
Capacitor Diaphragm Materials
Polybutene-1, when blended with polypropylene, is used in capacitors for its pressure resistance, low dielectric loss, and compatibility with devices. Its mechanical and dielectric properties are crucial for these applications (Li et al., 2019).
作用機序
Target of Action
Polybutenes, also known as but-1-ene and (E)-but-2-ene, are organic polymers primarily used in industrial applications
Mode of Action
This compound are derived from a mixture of 1-butene, 2-butene, and isobutylene . Their mode of action is primarily physical, owing to their sticky and viscous nature .
Biochemical Pathways
They can undergo physical changes, such as thermal degradation .
Pharmacokinetics
They are considered relatively harmless based on acute oral and percutaneous toxicity tests .
Result of Action
The primary result of this compound’ action is their ability to provide viscosity or emulsifiability to more than 80 cosmetic products . They are also used in industrial applications, including sealants, adhesives, and extenders for putties used for sealing roofs and windows .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, higher molecular weight grades of this compound can thermally degrade to lower-molecular weight this compound and butene monomers . This property is valuable for various applications, such as smoke inhibition in two-stroke engine fuels .
将来の方向性
生化学分析
Biochemical Properties
Polybutenes play a significant role in biochemical reactions, primarily due to their interaction with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to modulate the activity of these biomolecules. For instance, this compound can interact with lipases, enzymes that catalyze the hydrolysis of fats, by altering the enzyme’s conformation and activity. Additionally, this compound can bind to certain proteins, affecting their stability and function .
Cellular Effects
This compound influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound have been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Furthermore, this compound can modulate cell signaling pathways by interacting with membrane-bound receptors, thereby influencing cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exert their effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound are generally stable when exposed to light and other environmental conditions, but they can undergo autoxidation and pyrolysis during analytical treatment. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound are relatively harmless and do not cause significant adverse effects. At high doses, this compound can cause toxic effects, including changes in body weight, food consumption, and organ function. Threshold effects have been observed, with certain dosages leading to specific physiological changes .
Metabolic Pathways
This compound are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. These interactions can have significant effects on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound are transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing their activity and function. For instance, this compound can bind to lipid transport proteins, facilitating their movement within cellular compartments .
Subcellular Localization
This compound exhibit specific subcellular localization patterns, which can affect their activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. These localizations are crucial for the compound’s role in cellular processes and biochemical reactions .
特性
IUPAC Name |
but-1-ene;(E)-but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOLIQYCQJDBG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C.CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C.C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polybutene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Very high (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.81 to 0.91 at 59 °F (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
9003-29-6, 25167-67-3, 119275-53-5 | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)
![uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1240160.png)



![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)




